N1-(1H-indol-4-yl)-4-(tert-butyl)benzamide
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Overview
Description
N1-(1H-indol-4-yl)-4-(tert-butyl)benzamide is a synthetic organic compound that features an indole ring and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1H-indol-4-yl)-4-(tert-butyl)benzamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Attachment of the Benzamide Moiety: The benzamide group can be introduced through an amide coupling reaction, where the indole derivative reacts with 4-(tert-butyl)benzoic acid in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N1-(1H-indol-4-yl)-4-(tert-butyl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can modify the benzamide group or the indole ring.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigating its potential as a therapeutic agent for diseases like cancer or neurological disorders.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(1H-indol-4-yl)-4-(tert-butyl)benzamide would depend on its specific biological target. Generally, compounds with indole structures can interact with various proteins, enzymes, or receptors, modulating their activity. The benzamide moiety may enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
N1-(1H-indol-3-yl)-4-(tert-butyl)benzamide: Similar structure but with the indole ring attached at a different position.
N1-(1H-indol-4-yl)-4-methylbenzamide: Similar structure but with a methyl group instead of a tert-butyl group.
Uniqueness
N1-(1H-indol-4-yl)-4-(tert-butyl)benzamide’s uniqueness lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group may affect its lipophilicity and membrane permeability, potentially enhancing its pharmacokinetic properties.
Properties
IUPAC Name |
4-tert-butyl-N-(1H-indol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-19(2,3)14-9-7-13(8-10-14)18(22)21-17-6-4-5-16-15(17)11-12-20-16/h4-12,20H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNBCTLMJPBYSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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